molecular formula C27H41ClN4O3 B605046 A 410099.1 CAS No. 762274-58-8

A 410099.1

Katalognummer: B605046
CAS-Nummer: 762274-58-8
Molekulargewicht: 505.1
InChI-Schlüssel: OPCYOBWCDDJCFT-VOSOYEAFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Historical Context of IAP Ligand Discovery and Development

The discovery of ligands for Inhibitor of Apoptosis (IAP) proteins has its roots in the study of apoptosis, or programmed cell death. IAPs are a family of proteins that block apoptosis, and their overexpression is linked to cancer and other diseases. nih.gov A key breakthrough was the identification of the natural IAP antagonist, Smac (Second Mitochondria-derived Activator of Caspases), which binds to IAP proteins and promotes apoptosis. nih.gov This discovery spurred the development of small-molecule Smac mimetics designed to mimic this interaction. nih.govresearchgate.net

Early research focused on creating compounds that could antagonize IAP function and induce cancer cell death. researchgate.netmedchemexpress.com These efforts led to the development of potent IAP antagonists, some of which have entered clinical trials. nih.gov The understanding of how these antagonists, particularly those targeting cellular IAP1 (cIAP1) and X-linked IAP (XIAP), could induce the self-destruction (autoubiquitylation) of cIAP1 laid the groundwork for their use in a different capacity: as E3 ligase recruiters for targeted protein degradation. jst.go.jpnih.gov This shift in focus marked a significant evolution in the application of IAP ligands, moving beyond simple antagonism to harnessing their E3 ligase activity for broader therapeutic purposes. mdpi.com

Evolution of Targeted Protein Degradation Modalities and A-410099.1's Role

The field of targeted protein degradation has seen a rapid evolution of different modalities. The concept first emerged with peptidic PROTACs, which later evolved into more drug-like small molecules. nih.gov A major leap forward was the discovery that existing drugs, like thalidomide and its analogs, function as "molecular glues" that induce the degradation of specific proteins by the E3 ligase cereblon (CRBN). pharmafeatures.comnih.gov This validated the therapeutic potential of protein degradation. nih.gov

Alongside molecular glues, heterobifunctional degraders like PROTACs have become a major focus. pharmafeatures.com These modular molecules offer a versatile platform for targeting a wide range of proteins. njbio.com A key aspect of PROTAC design is the choice of E3 ligase to recruit. While CRBN and von Hippel-Lindau (VHL) are the most commonly used, there is a growing interest in expanding the toolbox of E3 ligase ligands to overcome potential limitations such as cell-type specific expression and acquired resistance. nih.gov

This is where IAP-based PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), come into play. njbio.comnih.gov A-410099.1 has emerged as a valuable ligand for recruiting IAP proteins in these constructs. researchgate.net It is a high-affinity antagonist of XIAP. tocris.com As a functionalized IAP ligand, A-410099.1 is supplied with a chemical handle (an amine group) that allows for its ready conjugation to a linker and a ligand for a protein of interest, thereby facilitating the creation of novel PROTACs. tocris.com

NanoBRET assays have shown that A-410099.1 binds to cIAP1, cIAP2, and XIAP with EC50 values of 4.6 nM, 9.2 nM, and 15.6 nM, respectively. tocris.com This ability to engage multiple IAP family members makes it a versatile tool for researchers developing new protein degraders.

Table 1: Biological Activity of A-410099.1

Target Protein EC50 (nM)
cIAP1 4.6 tocris.com
cIAP2 9.2 tocris.com

Significance of A-410099.1 as a Tool for Fundamental Biological Inquiry

A-410099.1 and the degraders derived from it are not only promising as potential therapeutics but also serve as powerful tools for basic research. rndsystems.com By enabling the selective degradation of a target protein, these molecules allow researchers to study the function of that protein with high temporal and spatial control. bio-techne.com This "chemical knockdown" approach offers several advantages over traditional genetic methods like siRNA or CRISPR, such as ease of use, reversibility, and the ability to target specific protein functions without altering the genome. bio-techne.com

The use of A-410099.1-based degraders allows for the investigation of the biological consequences of depleting a specific protein in various cellular contexts. This can help to validate new drug targets and elucidate complex cellular pathways. ncl.ac.uk For example, by creating a PROTAC that uses A-410099.1 to degrade a particular kinase, researchers can study the downstream effects of removing that kinase, providing insights into its role in signaling cascades.

Overview of A-410099.1's Positioning within Chemical Biology and Drug Discovery Research

A-410099.1 is firmly positioned at the intersection of chemical biology and drug discovery. ncl.ac.ukacs.orgchemsrc.comuu.nl Chemical biology focuses on the development and use of chemical tools to study and manipulate biological systems, and A-410099.1 is a prime example of such a tool. ncl.ac.ukuu.nlepfl.ch Its modular nature, allowing it to be incorporated into various PROTAC constructs, makes it a versatile component in the chemical biologist's toolkit. rndsystems.comtocris.comtargetmol.comtocris.comrndsystems.com

In drug discovery, the focus is on identifying and developing new therapeutic agents. ncl.ac.uk The targeted protein degradation field, and by extension molecules like A-410099.1, represents a paradigm shift in this area. jci.org By enabling the degradation of previously intractable targets, this technology opens up new avenues for treating a wide range of diseases, including cancer. jci.org The development of libraries of degrader building blocks, including IAP ligands like A-410099.1, is accelerating the discovery of new drug candidates. sigmaaldrich.comsigmaaldrich.com

Table 2: Chemical Properties of A-410099.1 Amine

Property Value
Molecular Weight 620.22
Formula C32H49N5O5.HCl
Purity ≥98%

Eigenschaften

CAS-Nummer

762274-58-8

Molekularformel

C27H41ClN4O3

Molekulargewicht

505.1

IUPAC-Name

N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride

InChI

InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1

InChI-Schlüssel

OPCYOBWCDDJCFT-VOSOYEAFSA-N

SMILES

O=C(N[C@@H]1CCCC2=C1C=CC=C2)[C@H]3N(C([C@H](C4CCCCC4)NC([C@H](C)NC)=O)=O)CCC3.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

A 410099.1;  A 410099.1;  A410099.1;  A4100991

Herkunft des Produkts

United States

Chemical Synthesis and Derivatization Strategies for a 410099.1

Synthetic Methodologies for the Core A 410099.1 Scaffold

A-410099.1 is a high-affinity X-linked inhibitor of apoptosis (XIAP) antagonist, with a reported dissociation constant (Kd) of 16 nM for the BIR3 domain of XIAP. tocris.com It belongs to the class of small molecule SMAC (Second Mitochondria-derived Activator of Caspase) mimetics, which are designed to mimic the endogenous protein SMAC/DIABLO to induce apoptosis. The development of such potent and selective IAP ligands often originates from the optimization of earlier compounds like bestatin. nih.gov

While detailed, step-by-step protocols for the total synthesis of the A-410099.1 core scaffold are not extensively detailed in publicly accessible, peer-reviewed literature, its chemical structure is well-defined. The synthesis involves complex peptide coupling reactions to assemble the various amino acid and non-natural residues that constitute the final molecule. Quality control of commercially available A-410099.1 is typically confirmed through methods like HPLC-MS to validate its molecular weight and ensure high purity (≥98%). tocris.comfrontiersin.org The compound is recognized as a foundational molecule for further chemical modification, particularly for its use in targeted protein degradation. targetmol.commedchemexpress.commedchemexpress.comchemsrc.commedchemexpress.eu

Functionalization Approaches for Linker Attachment in PROTAC Design

The primary application of A-410099.1 in recent research is as an E3 ligase-recruiting ligand in the design of PROTACs. tocris.com To achieve this, the core scaffold must be chemically modified to include a reactive handle for the attachment of a linker. This process is known as functionalization.

The most common functionalization strategy involves introducing a terminal amine group, which provides a versatile point for conjugation. tocris.com This derivative, often named This compound, amine , is frequently supplied with the amine protected by a tert-butyloxycarbonyl (Boc) group (This compound, amine-Boc hydrochloride ). targetmol.commedchemexpress.com The Boc group is a stable protecting group that can be easily removed under acidic conditions, allowing for the subsequent coupling of a linker or a target protein ligand without interfering with other functional groups on the molecule.

This functionalized amine serves as a key exit vector, a specific point on the E3 ligase ligand where the linker can be attached without significantly compromising its binding affinity to the IAP protein. scienceopen.comnih.gov Researchers have utilized this approach to create a variety of A-410099.1-based reagents pre-conjugated with different linkers, ready for the final attachment of a warhead ligand.

Interactive Table: Functionalized A-410099.1 Derivatives for PROTAC Synthesis

Derivative NameLinker TypeTerminal GroupPurpose
This compound, amineNoneAmineBasic building block for linker conjugation. tocris.com
This compound, amine-BocNoneBoc-protected AmineStable intermediate for controlled synthesis. targetmol.commedchemexpress.com
This compound amide-PEG2-aminePEG (2 units)AmineShort, hydrophilic linker for PROTAC assembly.
This compound amide-PEG4-aminePEG (4 units)AmineMedium-length, hydrophilic linker.
This compound amide-PEG5-aminePEG (5 units)AmineLonger, hydrophilic linker for spanning greater distances.
This compound amide-alkylC4-amineAlkyl (4 carbons)AmineHydrophobic, flexible linker for PROTAC construction.

Design and Synthesis of Novel this compound Analogues and Derivatives

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. For A-410099.1, its potency as an IAP ligand is well-documented. NanoBRET cellular target engagement assays have been used to quantify its activity against various IAP proteins. These studies reveal that A-410099.1 is a potent binder to cIAP1, cIAP2, and XIAP.

Further research has highlighted its selectivity profile. For instance, studies comparing various SMAC mimetics found that A-410099.1, along with AZD5582, demonstrated a notably higher affinity for BIR2 domains compared to other inhibitors. This domain-level selectivity is a critical aspect of its SAR, informing its application in PROTACs where precise E3 ligase engagement is desired. While extensive SAR studies modifying the core scaffold are not widely published, the development of linker-attached derivatives represents a form of SAR exploration, where the "activity" is the successful formation of a ternary complex and subsequent degradation of a target protein. The empirical process of testing different linkers and attachment points is a key part of optimizing degrader efficacy. sigmaaldrich.com

Interactive Table: Biological Activity of this compound

Assay TypeTarget Protein/DomainResultReference
Dissociation Constant (Kd)XIAP BIR3 domain16 nM tocris.com
NanoBRET (EC50)cIAP14.6 nM Current time information in Bangalore, IN.
NanoBRET (EC50)cIAP29.2 nM Current time information in Bangalore, IN.
NanoBRET (EC50)XIAP15.6 nM Current time information in Bangalore, IN.
Fluorescence Polarization (IC50)BIRC2 BIR3 domain5.4 nM frontiersin.org
Fluorescence Polarization (Ki)BIRC2 BIR3 domain2.0 nM frontiersin.org

Stereochemical Considerations in this compound Synthesis

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition in biology. prutor.ainumberanalytics.commhmedical.com The interaction between a small molecule ligand and its protein target is highly dependent on the specific 3D shape of both entities. nih.govmgscience.ac.in A-410099.1 is a chiral molecule containing multiple stereocenters, as indicated by its full chemical name: tert-Butyl (S)-1-[[(S)-2-[(2S,4S)-4-amino-2-[[(R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-ylcarbamate hydrochloride. Current time information in Bangalore, IN.

The defined stereochemistry at each chiral center is critical for its high-affinity binding to the BIR domains of IAP proteins. Even minor changes in the spatial arrangement of a functional group can lead to a significant loss of binding affinity and biological activity, as the molecule would no longer fit correctly into the binding pocket of the target protein. nih.gov For this reason, the synthesis of A-410099.1 must be stereocontrolled to produce the single, active diastereomer. The use of enantiomerically pure starting materials and stereoselective reactions is essential. While studies comparing the biological activity of different stereoisomers of A-410099.1 are not available in the surveyed literature, the fact that it is exclusively offered as a single, defined stereoisomer underscores the critical importance of its specific 3D structure for its function.

Modular Synthesis Techniques for this compound-Based Degrader Building Blocks

The design of PROTACs is an empirical process that often requires the screening of numerous candidates to find an optimal molecule. sigmaaldrich.com A significant bottleneck in this process is the chemical synthesis of large libraries of degraders, varying the E3 ligase ligand, the target ligand, and the connecting linker. tocris.com

To address this challenge, a modular or "building block" approach has been widely adopted. tocris.comsigmaaldrich.comlabinsights.nl In this strategy, functionalized E3 ligase ligands like A-410099.1, often pre-conjugated to a variety of linkers, are made available as ready-to-use chemical modules. enamine.netnih.gov These degrader building blocks significantly streamline the synthesis of PROTAC libraries. Researchers can select an appropriate A-410099.1-linker conjugate from a toolbox and couple it to their specific protein of interest (POI) ligand in a single step. tocris.com

This modular approach offers several advantages:

Reduced Synthesis Time: It eliminates the need for multi-step de novo synthesis for each new PROTAC candidate. sigmaaldrich.com

Simplified Chemistry: The final coupling reaction is typically a standard amide bond formation or similar robust reaction. nih.gov

Systematic Optimization: It allows for the rapid and systematic evaluation of different linker types (e.g., PEG vs. alkyl) and lengths to determine the optimal geometry for forming a stable and effective ternary complex (POI-PROTAC-E3 Ligase). tocris.com

By providing a diverse panel of these building blocks, this technique accelerates the discovery and optimization phases of targeted protein degradation research. tocris.com

Molecular Mechanisms of a 410099.1 Interaction with Iap Proteins

Binding Affinity and Selectivity Profiling of A-410099.1 Across IAP Family Members

A-410099.1 has been characterized as a high-affinity ligand for several IAP proteins. nih.govnih.gov Its interaction profile reveals a degree of selectivity across the IAP family, which is composed of eight human members (BIRC1-BIRC8) that share one to three copies of a structural motif known as the baculovirus IAP repeat (BIR) domain. researchgate.netmdpi.com The antagonistic activity of A-410099.1 stems from its mimicry of the N-terminal tetrapeptide of the endogenous IAP inhibitor, SMAC/Diablo, which binds to a conserved groove in the BIR domains of certain IAPs. researchgate.net

Quantitative assays have been employed to determine the binding affinity and cellular engagement of A-410099.1 with several full-length IAP E3 ligases and their individual BIR domains. A-410099.1 is identified as a potent antagonist of X-linked inhibitor of apoptosis protein (XIAP), also known as BIRC4. nih.gov It binds to the BIR3 domain of XIAP with a high affinity, showing a dissociation constant (Kd) of 16 nM. nih.gov

Cellular target engagement studies using NanoBRET technology have provided EC50 values for the interaction of A-410099.1 with full-length IAP proteins. These assays revealed EC50 values of 4.6 nM for cIAP1 (BIRC2), 9.2 nM for cIAP2 (BIRC3), and 15.6 nM for XIAP (BIRC4). nih.gov

A broader selectivity screening provided further insight into the potency of A-410099.1 against multiple BIRC family members, including BIRC7 and BIRC8. researchgate.netnih.gov The results from these cellular NanoBRET assays on full-length proteins are summarized in the table below. researchgate.netnih.gov The compound demonstrated high potency against all tested E3 ligase members of the BIRC family. researchgate.net Notably, A-410099.1, along with another inhibitor, showed a significantly higher affinity for BIR2 domains compared to other tested inhibitors. researchgate.netresearchgate.net

Table 1: Cellular Target Engagement of A-410099.1 with Full-Length BIRC Proteins EC50 values were determined using a NanoBRET cellular assay. Data sourced from Schwalm et al. (2022). researchgate.netnih.gov

Protein Target Alias EC₅₀ (nM)
BIRC2 cIAP1 4.6
BIRC3 cIAP2 9.2
BIRC4 XIAP 15.6
BIRC7 LIVIN 5.8

Isothermal Titration Calorimetry (ITC) has been utilized to thermodynamically characterize the binding of A-410099.1 to IAP domains. researchgate.net This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

An ITC experiment analyzing the binding of A-410099.1 to the BIR3 domain of BIRC2 provided a detailed thermodynamic profile of this interaction. researchgate.netresearchgate.net The results confirmed a high-affinity interaction, driven by a favorable enthalpic contribution. researchgate.net

Table 2: Thermodynamic Parameters for A-410099.1 Binding to BIRC2-BIR3 Data obtained from Isothermal Titration Calorimetry (ITC) experiments. Data sourced from Schwalm et al. (2022). researchgate.netresearchgate.net

Parameter Value
KD (nM) 2.5
n (Stoichiometry) 0.8
ΔH (kcal/mol) -14.6
TΔS (kcal/mol) -2.9

Quantitative Analysis of A 410099.1 Engagement with BIRC2, BIRC3, BIRC4, BIRC7, BIRC8, and XIAP

Structural Biology of A-410099.1-IAP Complexes

The determination of the three-dimensional structure of a ligand-protein complex is crucial for understanding the precise molecular interactions that govern binding affinity and selectivity. Techniques such as X-ray crystallography, cryo-electron microscopy (Cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are standard methods for elucidating such structures.

As of the latest available data, there are no published X-ray crystal structures of A-410099.1 in complex with any IAP protein domains. While structural information exists for other SMAC mimetic compounds bound to IAP proteins, specific crystallographic data for A-410099.1 is not present in the public scientific literature.

There are currently no publicly available cryo-electron microscopy (Cryo-EM) structures of A-410099.1 bound to any IAP proteins. This technique is particularly useful for large, dynamic, or heterogeneous protein complexes that are difficult to crystallize, but it has not been reported for the A-410099.1-IAP complex.

Detailed conformational analysis of the A-410099.1-IAP interaction using nuclear magnetic resonance (NMR) spectroscopy has not been reported in the scientific literature. NMR can provide valuable information on the dynamics of binding and conformational changes in both the ligand and the protein in solution, but specific studies on this complex have not been published.

Cryo-Electron Microscopy (Cryo-EM) of this compound in Complex with IAP Proteins

Molecular Mechanisms of IAP Functional Modulation by A-410099.1

The compound A-410099.1 modulates the function of Inhibitor of Apoptosis (IAP) proteins through several distinct molecular mechanisms. As a small molecule mimetic of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), A-410099.1 directly engages with specific domains on IAP proteins, leading to a cascade of events that ultimately counteracts their anti-apoptotic functions.

Antagonistic Effects on IAP Activity

A-410099.1 functions as a potent antagonist of several members of the IAP family. glpbio.commedchemexpress.com Its primary mechanism of antagonism involves high-affinity binding to the Baculoviral IAP Repeat (BIR) domains of these proteins. nih.gov IAPs, such as X-linked Inhibitor of Apoptosis Protein (XIAP), cIAP1, and cIAP2, typically function by binding to and inhibiting initiator and effector caspases, which are key proteases in the apoptotic signaling pathway. glpbio.commedchemexpress.com A-410099.1 mimics the N-terminal motif of the endogenous SMAC protein, which binds to a specific groove on the BIR domains, the same site required for caspase inhibition. nih.gov

By occupying this critical binding groove, A-410099.1 competitively displaces caspases from the IAP proteins, thereby liberating the caspases to execute the apoptotic program. This direct antagonism restores the cell's capacity for programmed cell death, a pathway often suppressed in cancer cells where IAPs are overexpressed. medchemexpress.com The compound is a high-affinity XIAP antagonist, binding specifically to the BIR3 domain of XIAP with a dissociation constant (Kd) of 16 nM. tocris.com Research using NanoBRET assays has quantified the potency of A-410099.1 against several IAP proteins, demonstrating its broad activity as an IAP inhibitor. medchemexpress.commedchemexpress.comrndsystems.com

Table 1: Potency of A-410099.1 Against IAP Proteins

IAP Protein (BIRC Family Member)EC₅₀ (nM)
cIAP1 (BIRC2)4.6
cIAP2 (BIRC3)9.2
XIAP (BIRC4)15.6
ML-IAP (BIRC7)19.9
ILP2 (BIRC8)93.9

Data from NanoBRET assays showing the half-maximal effective concentration (EC₅₀) of A-410099.1 for various IAP proteins. medchemexpress.commedchemexpress.comrndsystems.com

Allosteric Modulation of IAP Function

Allosteric modulators function by binding to a site on a protein that is distinct from the primary, or orthosteric, binding site, inducing a conformational change that alters the protein's activity. nih.gov While A-410099.1 engages in direct, competitive antagonism at the SMAC-binding groove on the BIR domains, its interaction with cellular IAPs (cIAPs) also initiates a significant conformational change that can be described as a form of allosteric modulation. nih.govnih.gov

Specifically, in cIAP1 and cIAP2, the binding of A-410099.1 to the BIR3 domain induces a structural rearrangement across the entire protein. This conformational shift exposes the C-terminal RING (Really Interesting New Gene) domain. nih.gov In its basal state, the RING domain is masked and its E3 ubiquitin ligase activity is suppressed. The binding of the SMAC mimetic acts as an allosteric trigger, unmasking this distant functional domain and switching the protein from an inhibited state to an active E3 ligase. This induced change in the protein's shape and function, driven by binding at a site remote from the affected RING domain, is a hallmark of allosteric regulation.

Impact on IAP E3 Ligase Activity

The most profound impact of A-410099.1 on cIAP1 and cIAP2 is the activation of their intrinsic E3 ubiquitin ligase function. nih.gov The human IAP family includes five RING-type E3 ligases: BIRC2 (cIAP1), BIRC3 (cIAP2), BIRC4 (XIAP), BIRC7, and BIRC8. nih.gov The E3 ligase activity, conferred by the RING domain, is crucial for tagging proteins with ubiquitin, marking them for degradation by the proteasome. nih.gov

Upon binding of A-410099.1, the allosterically activated RING domain of one cIAP molecule catalyzes the ubiquitination of another cIAP molecule in a process known as autoubiquitination. This self-tagging leads to the rapid proteasomal degradation of cIAP1 and cIAP2. medchemexpress.com The degradation of these key anti-apoptotic and pro-survival signaling proteins further sensitizes the cell to apoptotic stimuli.

This ability to engage and activate the E3 ligase machinery of IAPs is fundamental to the use of A-410099.1 as a component in Proteolysis Targeting Chimeras (PROTACs). glpbio.commedchemexpress.com In the PROTAC modality, A-410099.1 serves as the IAP ligand, which is connected via a linker to a separate ligand that binds to a target protein of interest. medchemexpress.combocsci.com The resulting ternary complex brings the target protein into close proximity with the IAP's activated E3 ligase domain, leading to the target's ubiquitination and degradation. This hijacking of the IAP E3 ligase function demonstrates the potent impact of A-410099.1 on this enzymatic activity.

A 410099.1 As an E3 Ligase Ligand in Targeted Protein Degradation Systems

Principles of A 410099.1-Mediated Ternary Complex Formation

The effectiveness of a PROTAC is fundamentally dependent on its capacity to induce the formation of a productive ternary complex involving the E3 ligase and the target protein. medchemexpress.combocsci.com this compound, by binding to specific IAP proteins, acts as the E3 ligase recruitment module, thereby enabling the E3 ligase to interact with the PROTAC-bound target protein.

Interaction with E3 Ubiquitin Ligase (e.g., cIAP1, cIAP2, XIAP)

This compound functions as an IAP ligand with demonstrated affinity for several members of the IAP family, including cIAP1 (also known as BIRC2), cIAP2 (BIRC3), and XIAP (BIRC4). rndsystems.comtocris.commedchemexpress.commedchemexpress.com These IAPs are known to possess intrinsic E3 ubiquitin ligase activity and play significant roles in regulating cellular processes, including apoptosis and immune signaling, through the ubiquitination of various protein substrates. medchemexpress.com Biophysical assays, such as NanoBRET, have been employed to quantify the binding interactions between this compound and these specific IAP proteins. rndsystems.comtocris.com

These reported EC50 values indicate the potency of this compound in engaging these specific IAP E3 ligases within a cellular context, underscoring its utility as a recruitment handle in PROTAC design. rndsystems.comtocris.com

Recruitment of Target Proteins for Degradation

In the construct of a PROTAC, this compound serves as the E3 ligase-binding moiety. When chemically linked to a second ligand that exhibits affinity for a particular POI, the resulting PROTAC molecule possesses the ability to simultaneously bind both an IAP ligase (via the this compound component) and the designated target protein (via the POI ligand). medchemexpress.combocsci.commedchemexpress.com This enforced proximity within the ternary complex facilitates the transfer of ubiquitin from an E2 conjugating enzyme, typically associated with the E3 ligase complex, onto specific lysine residues present on the surface of the target protein. The resulting polyubiquitinated POI is then recognized by the 26S proteasome, leading to its rapid degradation. medchemexpress.combocsci.comtmc.edu This catalytic mechanism, where a single PROTAC molecule can facilitate the degradation of multiple copies of the target protein, distinguishes PROTACs from stoichiometric inhibitors. medchemexpress.comtmc.edu

Mechanisms of Cooperativity in Ternary Complex Assembly

The formation and stability of the ternary complex are paramount to achieving efficient PROTAC-mediated degradation. nih.govnih.gov Cooperativity within the ternary complex refers to the phenomenon where the binding affinity between any two components is influenced by the presence of the third component. nih.govbiorxiv.org Positive cooperativity (α > 1) signifies that the affinity between two components is increased upon the binding of the third, often driven by favorable protein-protein interactions established at the interface between the E3 ligase and the POI within the ternary complex. nih.govbiorxiv.org Conversely, negative cooperativity (α < 1) suggests a reduction in binding affinity. nih.gov

Influence of Linker Chemistry and Length on this compound-Based PROTAC Efficacy

Optimization of Linker Design for Enhanced Degradation Efficiency

Optimizing linker design is a central aspect of PROTAC development. The linker must possess the appropriate length and conformational flexibility to enable the simultaneous, productive binding of this compound to the IAP ligase and the POI ligand to its target protein. This spatial arrangement is necessary for the efficient formation of the ternary complex and subsequent ubiquitination. explorationpub.combocsci.com Research has consistently demonstrated that linker length significantly impacts PROTAC efficacy, with optimal lengths being highly dependent on the specific E3 ligase and POI combination. explorationpub.combocsci.comnih.gov Commonly employed linker types include linear alkyl chains and flexible polyethylene glycol (PEG) chains, which allow for systematic tuning of length and properties. bocsci.comresearchgate.netexplorationpub.com

Beyond length, the chemical composition and rigidity of the linker influence important physicochemical properties such as hydrophilicity, which in turn affect ternary complex dynamics, binding kinetics, and ultimately, the efficiency of target protein degradation. bocsci.comexplorationpub.comexplorationpub.combocsci.com An iterative design and synthesis approach, involving the evaluation of PROTAC libraries with systematically varied linkers, is typically employed to identify optimal linker designs that maximize degradation efficiency for a given target. tocris.com

Impact of Linker Properties on Intracellular Accumulation

The physicochemical characteristics imparted by the linker also significantly influence the PROTAC molecule's ability to permeate cell membranes and achieve sufficient intracellular concentrations, which is a prerequisite for engaging intracellular IAP ligases and target proteins. tmc.edubiorxiv.org PROTACs generally have higher molecular weights compared to traditional small molecule inhibitors, and their size and polarity, largely dictated by the linker, can impact cellular uptake and efflux. researchgate.netbiorxiv.org

Modulating linker chemistry provides a means to influence intracellular accumulation and target engagement. For instance, the balance between hydrophilic and lipophilic character, determined by the linker's composition, affects membrane permeability. explorationpub.combocsci.com While the inclusion of PEG units can enhance solubility, excessively long or highly polar linkers may impede cellular entry. explorationpub.com Conversely, overly lipophilic linkers could potentially lead to increased off-target binding or poor aqueous solubility. Therefore, careful optimization of linker properties is crucial to ensure that this compound-based PROTACs can effectively accumulate within cells to drive robust target protein degradation. tmc.edubiorxiv.org

Compound Names and PubChem CIDs

Ubiquitination and Proteasomal Degradation Pathways Orchestrated by this compound-Based PROTACs

PROTACs function by recruiting an E3 ubiquitin ligase and a target protein into close proximity, thereby inducing the transfer of ubiquitin molecules onto the target protein. researchgate.netnih.govnih.govcenmed.com this compound-based PROTACs leverage the ability of this compound to bind to IAP E3 ligases, such as cIAP1, cIAP2, or XIAP. fishersci.fiinvivochem.cnresearchgate.net

The core mechanism involves the formation of a ternary complex consisting of the this compound-based PROTAC molecule, the E3 ligase (recruited by this compound), and the target protein (bound by the other ligand component of the PROTAC). nih.govnih.govcenmed.com Within this complex, the E3 ligase's catalytic activity is directed towards the target protein, leading to its polyubiquitination. researchgate.netnih.govnih.govcenmed.com The attachment of a polyubiquitin chain to the target protein serves as a signal for its recognition and degradation by the 26S proteasome, a multi-catalytic proteinase complex responsible for breaking down ubiquitinated proteins within the cell. researchgate.netnih.govcenmed.com This catalytic mode of action allows PROTACs to achieve target protein knockdown rather than mere inhibition, potentially offering advantages in overcoming resistance mechanisms associated with traditional inhibitors. nih.govcenmed.com

Identification and Validation of Novel Target Proteins for Degradation by this compound-Based PROTACs

This compound, as a well-characterized IAP ligand component, plays a significant role in the design and synthesis of PROTACs aimed at inducing the degradation of specific proteins of interest. These PROTACs serve as valuable tools in chemical biology and drug discovery for identifying and validating the roles of proteins by selectively depleting their cellular levels. nih.govcenmed.com

The modular nature of PROTACs, where the E3 ligase ligand (like this compound) is linked to a ligand for the target protein, allows for the exploration of a wide range of potential targets. By conjugating this compound (to recruit IAPs) to different target protein-binding ligands, researchers can design novel PROTAC molecules to investigate the degradability of various proteins. This approach has been exemplified by the use of this compound in the synthesis of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a protein implicated in various cancers. google.comnih.govnih.govwikipedia.orgmedicinacomplementar.com.brmdpi.com Studies on BTK degradation mediated by PROTACs, some of which may utilize IAP ligands like this compound, contribute to the understanding of protein function and the validation of targets for therapeutic intervention. fishersci.fiinvivochem.cngoogle.com

The ability of this compound-based PROTACs to induce catalytic degradation makes them powerful tools for achieving rapid and sustained protein knockdown, offering an alternative to genetic methods for target validation in both cell culture and in vivo settings. cenmed.com This facilitates the study of phenotypic consequences associated with the depletion of specific proteins, aiding in the identification of novel therapeutic targets and the elucidation of biological pathways.

Cellular and Biochemical Characterization of a 410099.1 and Its Protacs

In Vitro and Live-Cell Assays for Binding and Functional Activity

A variety of biophysical and cellular assays have been employed to characterize the binding and functional activity of A-410099.1 and its derivative PROTACs. These methods provide a comprehensive understanding of how these molecules interact with their targets and elicit cellular responses.

Fluorescence Polarization (FP) Assays for Ligand Binding

Fluorescence Polarization (FP) is a widely used technique to study molecular interactions in solution. bmglabtech.com It measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. bmglabtech.comstanford.edu In the context of A-410099.1, FP assays are utilized to determine its binding affinity to IAP proteins.

This assay typically involves a fluorescently labeled tracer, often a SMAC mimetic, that binds to the BIR domain of an IAP protein. nih.gov When the tracer is bound to the larger IAP protein, its rotation is slower, resulting in a higher FP signal. The addition of a competitive ligand like A-410099.1 displaces the tracer, leading to a decrease in the FP signal. By titrating the concentration of A-410099.1, a binding curve can be generated to calculate its inhibitory constant (Ki) or IC50 value, which represents the concentration required to displace 50% of the bound tracer. This method has been instrumental in characterizing the potent binding of A-410099.1 to the BIR3 domain of XIAP. tocris.comnih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. toray-research.co.jp This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). toray-research.co.jpnih.govresearchgate.net

In a typical ITC experiment, a solution of the ligand (e.g., A-410099.1) is titrated into a solution containing the protein of interest (e.g., an IAP protein) under constant temperature. The heat released or absorbed during the binding event is measured, and a binding isotherm is generated. nih.gov This data allows for the direct determination of the binding affinity without the need for labeling or modification of the interacting partners. researchgate.net ITC has been used to confirm the high-affinity interaction between A-410099.1 and the BIR3 domain of XIAP, providing a Kd value of 16 nM. tocris.com

Table 1: Thermodynamic Parameters of A-410099.1 Binding to BIRC2-BIR3

Parameter Value
KD (nM) 16 tocris.com
n (stoichiometry) Data not available in provided sources
ΔH (kcal/mol) Data not available in provided sources
TΔS (kcal/mol) Data not available in provided sources
ΔG (kcal/mol) Data not available in provided sources

This table is based on available data and will be updated as more information becomes available.

Differential Scanning Fluorimetry (DSF) for Protein Stability and Binding

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. harvard.edu The principle behind DSF is that the binding of a ligand often stabilizes the protein, leading to an increase in its melting temperature (Tm). editasmedicine.com

The experiment involves monitoring the fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds with increasing temperature. harvard.edu In the presence of a stabilizing ligand like A-410099.1, the protein requires a higher temperature to unfold, resulting in a shift of the melting curve to a higher temperature. This change in Tm (ΔTm) is indicative of ligand binding. DSF has been employed to study the interaction of A-410099.1 with the BIR3 domain of BIRC2, demonstrating the stabilizing effect of the compound on the protein.

NanoBRET™ Assays for Cellular Target Engagement

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to measure the engagement of a ligand with its target protein within a cellular environment. nih.gov This technology utilizes a NanoLuc® luciferase-tagged protein of interest and a fluorescently labeled tracer that binds to the same target. researchgate.net

When the tracer is in close proximity to the luciferase-tagged protein, energy transfer occurs, resulting in a BRET signal. The addition of an unlabeled competitor, such as A-410099.1, displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of ligand binding in living cells, providing a more physiologically relevant assessment of target engagement. nih.gov NanoBRET assays have been crucial in determining the cellular potencies of A-410099.1 and its PROTAC derivatives against various IAP proteins, including cIAP1, cIAP2, and XIAP. fishersci.com

Table 2: Cellular Potency (EC50) of A-410099.1 in NanoBRET™ Assays

IAP Protein EC50 (nM)
cIAP1 4.6 fishersci.com
cIAP2 9.2 fishersci.com

Cellular Responses to A-410099.1 and its PROTACs

The ultimate goal of targeting IAP proteins is to induce apoptosis in cancer cells. A-410099.1 and its PROTACs achieve this by modulating apoptotic pathways through the inhibition and degradation of IAPs.

Modulation of Apoptotic Pathways by IAP Inhibition

IAPs function as negative regulators of apoptosis by binding to and inhibiting caspases, the key executioner enzymes of programmed cell death. frontiersin.org By antagonizing IAPs, A-410099.1 relieves this inhibition, allowing for the activation of caspases and the subsequent induction of apoptosis. tocris.com This compound has been shown to enhance TRAIL-induced apoptosis in chronic lymphocytic leukemia (CLL) cells. tocris.com

PROTACs derived from A-410099.1 take this a step further by not only inhibiting but also inducing the degradation of IAP proteins. nih.gov These heterobifunctional molecules consist of an IAP-binding moiety (derived from A-410099.1), a linker, and a ligand for an E3 ubiquitin ligase. nih.govtargetmol.com This design brings the IAP protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the IAP. This targeted degradation of IAPs can be a more effective strategy than simple inhibition, as it removes the entire protein from the cell. frontiersin.org IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), have been developed to degrade various target proteins, including BCL-XL, a key anti-apoptotic protein. nih.gov The degradation of BCL-XL by these PROTACs has shown potent anti-tumor activity in multiple cancer cell lines. nih.gov

Table 3: Compound Names Mentioned

Compound Name
A-410099.1
Birinapant
CUDC-427
LCL161
Pomalidomide
Thalidomide
UC-112
VH298
ABT-263
AZD5582
Bestatin
Navitoclax
Venetoclax
(S,R,S)-AHPC-PEG5-COOH
A1874
ACBI1
BETd-260
BI-3663
BSJ-03-123
CP-10
DB-1113
DB-0646
JB170
JH-XI-10-02
JQAD1

Global Proteomic Profiling of Protein Degradation

Global proteomic analysis is crucial for evaluating the specificity and off-target effects of a PROTAC. This is typically performed using mass spectrometry to quantify changes in protein abundance across the entire proteome following treatment with the degrader.

A key study investigating an IAP-recruiting PROTAC targeting Bruton's Tyrosine Kinase (BTK) provides a salient example of this approach. Researchers developed PROTACs that linked a BTK inhibitor to an IAP ligand. nih.gov To assess degradation specificity, they treated MOLM-14 cells with the PROTAC and analyzed the proteome. The results demonstrated that the primary target, BTK, was significantly degraded. nih.gov The analysis also revealed that these IAP-based PROTACs induce the self-degradation (autoubiquitination) of cIAP1, a known mechanistic feature of IAP antagonists. jst.go.jp

The proteomics data from such studies are instrumental in confirming the mechanism of action and ensuring that the degrader's activity is focused on the intended target with minimal impact on other cellular proteins. scispace.com This highlights the importance of catalysis for successful PROTAC-mediated degradation. nih.gov

Table 1: Representative Proteomic Findings for an IAP-Based PROTAC

Protein Target Cell Line Key Finding Reference
Bruton's Tyrosine Kinase (BTK) MOLM-14 Reversible binding PROTAC induced BTK degradation. nih.gov

Gene Expression Analysis in Response to A-410099.1 Activity

Gene expression analysis, often conducted via RNA sequencing (RNA-seq), reveals the downstream transcriptional consequences of degrading a target protein. This can elucidate the PROTAC's impact on cellular pathways and uncover secondary effects.

A comprehensive transcriptomic analysis was performed on IAP-based PROTACs designed to degrade histone deacetylases (HDACs). In this study, HCT116 colon cancer cells were treated with an IAP-recruiting HDAC degrader (JPS026). The resulting RNA-seq data showed a distinct gene expression signature compared to treatment with just an HDAC inhibitor or a PROTAC that used a different E3 ligase. acs.org

Key findings from the gene expression analysis included:

Repression of Cell Cycle and DNA Replication Machinery: The degradation of HDACs led to a significant downregulation of genes involved in cell cycle progression and DNA synthesis.

Modulation of mTORC1 and FOXO3 Pathways: The IAP-based PROTAC reduced the expression of components of the mTORC1 and mTORC2 complexes. This, in turn, led to an increase in the transcription factor FOXO3 and its downstream target genes, which are known to regulate apoptosis and autophagy.

Distinct Apoptotic Signature: The IAP-based PROTAC was significantly more potent at inducing cell death compared to a VHL-recruiting counterpart, which was reflected in the gene expression profiles showing a strong activation of apoptotic pathways.

These results indicate that the choice of E3 ligase ligand (e.g., A-410099.1) can create a unique biological response beyond just the degradation of the primary target, by combining the effects of target degradation with the intrinsic biology of the recruited E3 ligase.

Table 2: Summary of Gene Expression Changes with an IAP-Based HDAC PROTAC

Cellular Pathway Effect Implication Reference
Cell Cycle & DNA Replication Repression of key genes Inhibition of cell proliferation
mTORC1/mTORC2 Signaling Downregulation of complex components Altered metabolic and growth signaling

Intracellular Pharmacokinetics and Cell Permeability of A-410099.1 and its PROTACs

The intracellular pharmacokinetics and cell permeability of PROTACs are critical determinants of their efficacy but also present significant challenges. PROTACs are large molecules, often with molecular weights exceeding the typical range for orally bioavailable drugs, which can limit their ability to cross cell membranes. biochempeg.com

For PROTACs utilizing A-410099.1, cell permeability would depend heavily on the physicochemical properties of the final conjugate, including the linker and the ligand for the target protein. Studies on various PROTACs have shown that achieving sufficient intracellular concentrations for effective target degradation is a major hurdle in their development. biochempeg.com

Key considerations for the intracellular pharmacokinetics of an A-410099.1-based PROTAC include:

Cellular Uptake: The molecule must efficiently penetrate the cell membrane to reach its cytosolic or nuclear targets.

Ternary Complex Formation: Once inside the cell, the PROTAC must effectively bring together the target protein and the IAP E3 ligase to form a stable ternary complex, which is a prerequisite for ubiquitination.

Metabolic Stability: The PROTAC must remain intact within the cell long enough to induce degradation. Peptide-based PROTACs, for example, can be susceptible to rapid intracellular degradation. biochempeg.com

Catalytic Action: An effective PROTAC acts catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules. This requires the PROTAC to dissociate from the complex after ubiquitination to engage new targets. nih.gov

While specific data for an A-410099.1-derived PROTAC is not available, research on similar molecules indicates that extensive optimization of the linker and ligands is necessary to achieve favorable pharmacokinetic profiles. nih.gov

Mechanisms of Resistance to A-410099.1-Based Targeted Protein Degradation in Cellular Models

As with other targeted therapies, cancer cells can develop resistance to PROTACs. For degraders that recruit IAP E3 ligases, resistance can emerge through several mechanisms.

Adaptive Responses in Cellular Pathways

Cells can adapt to the loss of a specific protein by upregulating compensatory pathways. If the degraded protein is a kinase, for example, cells might reroute signaling through a different kinase pathway to maintain proliferation and survival. This is a general mechanism of resistance to targeted therapies and is not unique to PROTACs.

Proteasome Adaptations and Efflux Mechanisms

Mechanisms more specific to protein degraders involve the machinery of the ubiquitin-proteasome system itself.

E3 Ligase Downregulation or Mutation: A primary mechanism of acquired resistance to PROTACs is the cell's loss or mutation of the specific E3 ligase being recruited. For an A-410099.1-based PROTAC, mutations in or downregulation of cIAP1, cIAP2, or XIAP would prevent the formation of the ternary complex, rendering the degrader ineffective. nih.gov Studies have shown that the efficacy of IAP-based PROTACs can be compromised in cell lines with naturally low expression of the target IAP, representing a form of intrinsic resistance.

Competition and Hijacking: Since IAP antagonists themselves can induce the degradation of cIAP1, a PROTAC using an IAP ligand like A-410099.1 must successfully hijack the remaining IAP proteins to degrade the primary target of interest. jst.go.jp

Proteasome Impairment: Although less common, mutations in components of the proteasome could theoretically confer broad resistance to protein degradation.

Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could potentially reduce the intracellular concentration of a PROTAC, preventing it from reaching the necessary levels to induce protein degradation.

Overcoming these resistance mechanisms may involve using PROTACs that can recruit alternative E3 ligases or combination therapies that target compensatory pathways. nih.gov

Advanced Analytical Methodologies for a 410099.1 Research

High-Resolution Mass Spectrometry for A 410099.1 and Metabolite Detection in Biological Matrices

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of complex molecules like A-410099.1, particularly within complex biological matrices. Its high sensitivity, specificity, and resolving power are critical for distinguishing the parent compound from its metabolites. Techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) are paramount for both targeted quantitative analysis and untargeted metabolic profiling. nih.govmdpi.com

For a molecule like A-410099.1, which is designed for use in Proteolysis Targeting Chimeras (PROTACs), understanding its metabolic stability is crucial. waters.com PROTACs are known to undergo extensive metabolism, including hydrolysis and N-dealkylation of linker moieties. waters.comnih.gov HRMS, especially when coupled with multi-stage fragmentation (MSn), allows for the confident identification of these metabolic "soft spots." The high mass accuracy of instruments like the Orbitrap enables the assignment of elemental compositions to metabolites, even those present at trace levels.

In a typical workflow, A-410099.1 would be incubated with liver S9 fractions or in animal models. The resulting samples are then analyzed by LC-HRMS. The instrument can operate in a data-dependent acquisition mode, triggering fragmentation (MS/MS or MSn) of detected ions that could be potential metabolites. By comparing the fragmentation patterns of the metabolites to that of the parent A-410099.1, researchers can pinpoint the exact site of biotransformation (e.g., oxidation, hydrolysis, dealkylation).

AnalyteHypothetical BiotransformationMonoisotopic Mass (Da)Observed m/z [M+H]⁺Analytical Method
A-410099.1 (Parent)N/A583.3830584.3903LC-HRMS (e.g., Orbitrap)
Metabolite 1Oxidation (+O)599.3779600.3852LC-HRMS/MS
Metabolite 2Hydrolysis of AmideVariesVariesLC-HRMS/MS
Metabolite 3Dealkylation of Boc group483.3303484.3376LC-HRMS/MS

This table presents hypothetical data for A-410099.1 (free base form, C32H49N5O5) and its potential metabolites to illustrate the application of HRMS. Actual observed masses may vary based on experimental conditions.

Advanced Chromatographic Separation Techniques for Purity and Quantification

The purity and accurate quantification of A-410099.1 are critical for its application in research. Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice for these tasks. nih.gov Commercial sources specify a purity of ≥98% for A-410099.1, which is confirmed by High-Performance Liquid Chromatography (HPLC). tocris.com

UHPLC methods offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which are crucial for separating the main compound from closely related impurities or degradation products. nih.gov A typical stability-indicating UHPLC method for a complex molecule like A-410099.1 would involve a reversed-phase column (e.g., C18) with a gradient elution system. nih.gov

Method development and validation are performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. nih.gov For quantification, a detector such as a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS) is used. nih.govchromatographyonline.commetwarebio.com Mass spectral peak purity assessments can provide an additional layer of confidence that a chromatographic peak is pure and not the result of co-eluting species. chromatographyonline.com

Beyond standard reversed-phase chromatography, other techniques could be employed based on the specific analytical need:

Size-Exclusion Chromatography (SEC): Useful for detecting and quantifying potential dimers or higher-order aggregates. metwarebio.com

Affinity Chromatography: This technique separates molecules based on specific interactions and is invaluable for purifying biomolecules. numberanalytics.commicrobenotes.com While less common for small molecule purity, it is central to the mechanism of PROTACs, which A-410099.1 is a component of. tocris.commicrobenotes.com

ParameterTypical ConditionPurpose
Chromatography SystemUHPLC or HPLCHigh-resolution separation and quantification. nih.govmetwarebio.com
ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)Separation based on hydrophobicity. nih.gov
Mobile Phase AWater with 0.1% Formic AcidAqueous component of the gradient, aids ionization. nih.gov
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic component for eluting hydrophobic compounds. nih.gov
Flow Rate0.4 - 0.6 mL/minOptimized for separation efficiency on a UHPLC column. nih.gov
DetectionUV (DAD) and/or Mass Spectrometry (MS)Quantification and peak purity assessment. nih.govchromatographyonline.com

This table outlines typical parameters for a UHPLC method for the purity and quantification analysis of a complex small molecule like A-410099.1.

Advanced Spectroscopic Characterization (beyond basic identification) for Structural Dynamics

While 1D NMR is standard for basic structural confirmation, advanced spectroscopic methods, particularly two-dimensional NMR (2D NMR), are essential for a deeper understanding of the structural dynamics of a complex molecule like A-410099.1. numberanalytics.comnumberanalytics.comresearchgate.net These techniques provide detailed information about the molecule's three-dimensional conformation in solution, its flexibility, and potential intramolecular interactions, which can be crucial for its biological function. mdpi.com

Solution NMR spectroscopy can reveal the dynamic nature of molecules over a wide range of timescales. mdpi.com For A-410099.1, understanding the conformational dynamics of the pyrrolidine ring, the cyclohexyl group, and the tetrahydronaphthalene moiety, as well as their spatial relationships, is key to understanding how it presents itself for conjugation into a PROTAC and subsequent protein binding. tocris.com

Key 2D NMR experiments and their potential applications for A-410099.1 include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds, confirming the connectivity of the carbon skeleton. numberanalytics.compreprints.org

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates protons with their directly attached carbons, providing an unambiguous assignment of the carbon skeleton. researchgate.netpreprints.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments of the molecule. researchgate.netpreprints.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects correlations between protons that are close in space, regardless of whether they are bonded. This is the primary technique for determining the 3D conformation and studying the relative orientation of the different rings and substituents in solution. researchgate.netyoutube.com

Analysis of NMR relaxation data (T1, T2) can further provide insights into molecular motions on the picosecond to nanosecond timescale, revealing which parts of the molecule are rigid and which are flexible. nih.gov This dynamic information is vital, as the conformational ensemble of a ligand can influence its binding affinity to its target protein. nih.govnih.gov

Spectroscopic TechniqueInformation Gained for A-410099.1Relevance
COSYJ-coupling networks (H-H connectivity)Confirms spin systems within the cyclohexyl, pyrrolidine, and tetralin rings. preprints.org
HSQC/HMBCOne-bond and long-range C-H correlationsAssigns 1H and 13C resonances and confirms linkages between structural motifs. preprints.org
NOESY/ROESYThrough-space proton-proton proximitiesElucidates the 3D solution conformation and stereochemical relationships. youtube.com
Relaxation Studies (T1, T2)Site-specific molecular motion (ps-ns timescale)Identifies flexible vs. rigid regions, which can impact binding entropy. nih.gov

Computational and Chemoinformatic Studies of a 410099.1

Molecular Docking and Dynamics Simulations of A 410099.1 with IAP Proteins and E3 Ligases

Molecular docking and dynamics simulations are essential computational techniques used to predict the binding modes and affinities of small molecules like this compound with target proteins, including IAP proteins and other E3 ligases. These methods provide insights into the specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that govern the formation of stable protein-ligand complexes.

This compound is known to bind to IAP proteins, including cIAP1, cIAP2, and XIAP. tocris.comrndsystems.com Studies involving docking and dynamics simulations would typically aim to elucidate how this compound interacts with the BIR domains of these proteins, which are crucial for their function and interaction with other proteins, including target proteins in the context of PROTACs. nih.govsigmaaldrich.com By simulating the dynamic behavior of this compound within the binding pocket over time, researchers can assess the stability of the complex and identify key residues involved in the interaction. This information is vital for understanding the compound's mechanism of action and for guiding the design of improved ligands or PROTACs.

While specific detailed data tables from docking and dynamics simulations of this compound were not extensively found in the search results, the application of these techniques is standard practice in the study of protein-ligand interactions and PROTAC development involving E3 ligases like IAPs. rsc.orgmedchemexpress.com The goal is to understand the molecular basis of this compound's affinity for IAPs and how this interaction can be leveraged for targeted protein degradation.

Quantum Mechanical Calculations for Ligand-Protein Interactions

Quantum mechanical (QM) calculations provide a more accurate description of the electronic interactions between a ligand and a protein compared to classical molecular mechanics methods. These calculations are particularly useful for understanding the nature of chemical bonds, charge transfer, and polarization effects within the binding site. nih.govrsc.orgnih.gov

For this compound interacting with IAP proteins, QM calculations could be employed to refine the interaction energies calculated from docking or dynamics simulations. This level of theory can provide a more precise estimation of the binding free energy by accounting for quantum effects that are significant in the highly specific environment of a protein binding pocket. nih.govarxiv.org While full QM calculations on large protein-ligand complexes are computationally expensive, fragmentation methods and hybrid QM/MM approaches can be used to make these calculations tractable for systems involving this compound and its targets. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the chemical structures of a series of compounds with their biological activities. imist.manih.gov For this compound derivatives, QSAR modeling can be used to understand how structural modifications influence their affinity for IAP proteins or their efficacy in inducing targeted protein degradation when incorporated into PROTACs. researchgate.netresearchgate.net

Developing QSAR models for this compound derivatives would involve:

Gathering a dataset of this compound analogs with known biological activity (e.g., binding affinity to IAPs, degradation efficacy).

Calculating molecular descriptors that capture various structural and physicochemical properties of these compounds.

Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that relates the descriptors to the activity. imist.manih.gov

The resulting QSAR models can provide valuable insights into the structural features that are favorable or unfavorable for activity, guiding the synthesis of novel this compound derivatives with predicted improved properties. researchgate.netresearchgate.net Analysis of the model coefficients or feature importance can highlight the most influential molecular descriptors.

While specific QSAR studies focused solely on this compound derivatives were not prominently featured in the search results, the principles and applications of QSAR are highly relevant to the optimization of lead compounds like this compound in drug discovery and PROTAC development. imist.manih.govresearchgate.netresearchgate.net

Chemoinformatic Analysis of Chemical Space for this compound-Based Degraders

Chemoinformatic analysis of chemical space involves exploring and visualizing the structural diversity and property distribution of chemical compounds. mdpi.comnih.govrjsocmed.com For this compound-based degraders (e.g., PROTACs), this analysis is crucial for understanding the scope of achievable structures and properties when using this compound as an E3 ligase binder. researchgate.netresearchgate.net

This compound is utilized as an IAP ligand in the construction of PROTACs. tocris.comrndsystems.com PROTACs are bifunctional molecules consisting of an E3 ligase ligand, a linker, and a target protein ligand. researchgate.netprofacgen.com The chemical space occupied by PROTACs is often different from that of traditional small molecule drugs, frequently exceeding Lipinski's Rule of 5 due to their larger size and complexity. researchgate.netresearchgate.net

Chemoinformatic analysis in this context could involve:

Building a database of known this compound-based degraders and related IAP-recruiting PROTACs.

Calculating a wide range of molecular descriptors for these compounds.

Using dimensionality reduction techniques (e.g., PCA, t-SNE) to visualize the chemical space occupied by these degraders. mdpi.comresearchgate.net

Comparing the chemical space of this compound-based degraders to other classes of PROTACs (e.g., VHL- or CRBN-based) or traditional small molecules. researchgate.net

This analysis helps to identify regions of chemical space that are well-explored and those that are novel, guiding the design of diverse libraries of this compound-based degraders. mdpi.comresearchgate.net It can also reveal common structural motifs or physicochemical properties associated with successful degraders. researchgate.net The analysis of chemical space is particularly important for PROTACs due to the challenges associated with their cell permeability and oral bioavailability. researchgate.netresearchgate.net

In Silico Prediction of this compound Interaction Profiles and Selectivity

In silico prediction of interaction profiles and selectivity for this compound involves using computational methods to predict its binding affinity and potential interactions with a wide range of proteins, beyond just the intended IAP targets. nih.govnih.gov This is crucial for assessing potential off-target effects and understanding the compound's selectivity profile.

Methods used for in silico prediction of interaction profiles can include:

Target prediction algorithms that use ligand-based or structure-based approaches to predict potential protein targets based on the chemical structure of this compound. nih.gov

Pocket similarity analysis to identify proteins with binding pockets similar to the IAP binding site, which might also bind this compound.

Machine learning models trained on large datasets of protein-ligand interactions to predict the likelihood of this compound interacting with various proteins. nih.gov

Predicting selectivity is particularly important for E3 ligase ligands like this compound, as there are numerous E3 ligases in the human proteome, and off-target binding to other E3s could lead to unintended protein degradation. nih.govprofacgen.comnih.gov In silico methods can help prioritize experimental testing for potential off-target interactions, saving time and resources.

While specific detailed in silico selectivity profiles for this compound were not extensively detailed in the search results, the general principles of in silico target and interaction profile prediction are highly applicable. nih.govnih.gov Experimental data, such as the reported EC50 values for different BIRC proteins (BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8), can be used to validate and refine these in silico predictions. medchemexpress.com

Future Directions and Emerging Research Avenues for a 410099.1

Development of A 410099.1 as a Chemical Probe for Illuminating Fundamental Biological Processes

The utility of this compound extends to its application as a chemical probe to dissect the roles of IAP proteins in various cellular processes. As a functionalized IAP ligand, this compound, amine is specifically highlighted for its use in PROTAC research and development, providing a handle for conjugation to target protein ligands. fishersci.comtocris.comrndsystems.com This capability allows researchers to design bifunctional molecules that recruit specific IAP E3 ligases, such as cIAP1, cIAP2, and XIAP, to induce the degradation of target proteins. researchgate.netresearchgate.netfrontiersin.org By selectively depleting proteins of interest using this compound-based degraders, researchers can gain insights into the cellular functions of these proteins and the biological pathways they are involved in. This "event-driven" mechanism, characteristic of PROTAC technology, offers an alternative to traditional occupancy-driven inhibition, enabling the study of proteins that are difficult to target with conventional inhibitors. researchgate.net The development of toolboxes for generating chemical probes for BIRC proteins, which includes compounds like this compound, further underscores its importance in this area of research. frontiersin.orgresearchgate.net Biophysical assays, such as fluorescence polarization (FP) and differential scanning fluorimetry (DSF), have been employed to characterize the binding of this compound to BIRC domains, providing valuable data for probe development. researchgate.netresearchgate.net

Integration of this compound Research with Systems Biology and Multi-Omics Approaches

Integrating research on this compound and this compound-based degraders with systems biology and multi-omics approaches represents a significant future direction. While the direct application of this compound in published multi-omics studies is not extensively detailed in the provided information, the broader context of targeted protein degradation research is increasingly benefiting from these holistic approaches. Systems biology aims to understand the complex interactions within biological systems, and multi-omics (combining genomics, transcriptomics, proteomics, metabolomics, etc.) provides comprehensive molecular profiles. frontlinegenomics.comnih.govfrontiersin.org

Applying multi-omics to study the effects of this compound-based degraders could reveal global cellular responses to targeted protein degradation. For instance, proteomic analysis could confirm the specific degradation of the target protein and identify any off-target effects. Transcriptomic analysis could show how protein degradation impacts gene expression, while metabolomics could highlight downstream metabolic pathway alterations. nih.gov Integrating these data layers can provide a more complete picture of how IAP-mediated degradation influences cellular networks and processes. This can help in understanding the mechanism of action of this compound-based degraders, identifying potential biomarkers of response or resistance, and uncovering new therapeutic opportunities. Challenges in integrating multi-omics data exist due to inherent data differences, but ongoing developments in bioinformatics tools and data analysis methods are addressing these issues. nih.govebi.ac.uk

Exploration of Novel E3 Ligase Recruitment Strategies Utilizing the this compound Scaffold

This compound serves as a foundational scaffold for recruiting IAP E3 ligases, particularly in the context of SNIPERs (Specific and Non-genetic Inhibitor of apoptosis protein (IAP)-dependent Protein ERasers). frontiersin.org Future research can explore novel strategies for utilizing or modifying the this compound scaffold to enhance or alter E3 ligase recruitment. This could involve:

Modifying the this compound scaffold: Chemical modifications to the this compound structure could potentially influence its binding affinity or specificity for different IAP family members or even other E3 ligases.

Designing novel linkers: The linker connecting the E3 ligase ligand (this compound derivative) to the target protein ligand is crucial for successful ternary complex formation and degradation efficiency. researchgate.netresearchgate.nettocris.com Exploring diverse linker lengths, compositions (e.g., PEG, alkyl chains), and attachment points on the this compound scaffold can optimize the recruitment of IAPs to various target proteins. researchgate.nettocris.comrndsystems.comtocris.com

Developing bifunctional or multifunctional degraders: Beyond simple bifunctional PROTACs, the this compound scaffold could be incorporated into more complex molecules designed to recruit multiple E3 ligases or engage additional cellular pathways to enhance degradation or achieve conditional degradation.

The availability of functionalized this compound derivatives with reactive handles, such as this compound, amine, facilitates the modular synthesis of new degrader molecules, enabling systematic exploration of these recruitment strategies. tocris.comrndsystems.comtocris.com

Addressing Challenges in this compound-Based Degrader Design (e.g., Off-Target Effects, Lysosomal Degradation Pathways)

Designing effective and safe this compound-based degraders requires addressing several challenges inherent in targeted protein degradation.

Off-Target Effects: While PROTACs are designed for high target specificity through induced proximity, off-target binding to other proteins by either the E3 ligase ligand (this compound derivative) or the target protein ligand can lead to unintended degradation or other cellular effects. bio-techne.com Rigorous selectivity profiling using techniques like quantitative proteomics is essential to identify and mitigate off-target activity. researchgate.net Structure-activity relationship studies focusing on the this compound scaffold and the linker design can help improve target specificity.

Lysosomal Degradation Pathways: While PROTACs primarily utilize the ubiquitin-proteasome system, lysosomal degradation pathways can also play a role, sometimes unexpectedly. mdpi.comnih.govresearchgate.netnih.gov Understanding whether this compound-based degraders or their degradation products are routed to lysosomes is important, as lysosomal degradation can have different kinetics and consequences compared to proteasomal degradation. Research into the mechanisms by which degraders are cleared and the potential for lysosomal involvement is an ongoing area of study in the TPD field. mdpi.comnih.govnih.gov

Pharmacokinetic Properties: Achieving favorable pharmacokinetic properties, including cell permeability and oral bioavailability, remains a challenge for many degrader molecules, which often have higher molecular weights than traditional small molecule inhibitors. researchgate.netresearchgate.net Optimizing the physicochemical properties of this compound-based degraders through scaffold modifications, linker design, and formulation strategies is crucial for their successful development as therapeutic agents.

Expanding the Scope of Degrader Design Principles with this compound as a Model Ligand

This compound, as a well-characterized IAP ligand and a widely used building block, serves as a valuable model ligand for expanding the general principles of degrader design. researchgate.netrndsystems.comresearchgate.nettocris.com Research utilizing this compound can contribute to a deeper understanding of:

Ternary Complex Formation: Studying the interaction between an IAP E3 ligase, an this compound derivative, and a target protein can provide insights into the structural and energetic requirements for efficient ternary complex formation, a critical step in PROTAC-mediated degradation. researchgate.nettocris.com Biophysical techniques like NanoBRET assays are used to measure ternary complex formation and target engagement in live cells. tocris.comrndsystems.comresearchgate.net

Linker Effects: Systematically varying the linker structure and length when conjugating this compound, amine to different target protein ligands can reveal how linker properties influence degradation efficiency, kinetics, and target specificity. researchgate.nettocris.comrndsystems.com This helps refine the principles for rational linker design.

E3 Ligase Selectivity: Although this compound primarily targets IAPs, studying its interactions and the resulting degradation profiles can inform strategies for designing degraders that selectively recruit specific E3 ligase family members or even exploit novel E3 ligases beyond the commonly used IAPs, VHL, and Cereblon. researchgate.nettocris.com

By using this compound as a model, researchers can continue to refine the design rules for PROTACs and other degrader modalities, contributing to the development of more potent, selective, and efficacious protein degraders.

Q & A

Basic Research Questions

Q. How to formulate a precise research question for studying A 410099.1’s mechanism of action?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example:

  • Population: Specific cell lines or animal models exposed to this compound.
  • Intervention: Dosage ranges or administration routes.
  • Comparison: Control groups treated with placebo or analogs.
  • Outcome: Quantitative metrics (e.g., enzyme inhibition rates).
  • Time: Duration of exposure and observation periods.
    Refine iteratively using pilot studies and literature gaps .

Q. What research designs are appropriate for initial pharmacological studies of this compound?

  • Methodological Answer :

  • Experimental designs: Randomized controlled trials (RCTs) for dose-response relationships. Use factorial designs to test multiple variables (e.g., pH, temperature).
  • Non-experimental designs: Observational studies for baseline toxicity profiles.
  • Prioritize internal validity via controlled variables (e.g., blinding, randomization) .

Q. How to ensure data availability and reproducibility in this compound research?

  • Methodological Answer :

  • Pre-register protocols (e.g., on Open Science Framework) to define hypotheses, methods, and analysis plans.
  • Use standardized data templates (e.g., NIH’s PhenX Toolkit) for variables like pharmacokinetic parameters.
  • Share raw datasets in repositories like Figshare or Zenodo .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacokinetic data across studies?

  • Methodological Answer :

  • Conduct meta-analyses using PRISMA guidelines to assess heterogeneity sources (e.g., species differences, assay sensitivity).
  • Apply sensitivity analysis to weight studies by quality metrics (e.g., sample size, blinding).
  • Validate findings via in vitro-in vivo correlation (IVIVC) models .

Q. What statistical approaches optimize detection of this compound’s off-target effects?

  • Methodological Answer :

  • Use high-dimensional data tools:
  • Network pharmacology: Map compound-target interactions via STRING or KEGG databases.
  • Machine learning: Train classifiers on omics data (transcriptomics/proteomics) to predict adverse pathways.
  • Apply Benjamini-Hochberg correction for false discovery rates in multi-parametric assays .

Q. How to design longitudinal studies for this compound’s chronic toxicity assessment?

  • Methodological Answer :

  • Cohort design: Stratify subjects by exposure duration and biomarkers (e.g., liver enzymes).
  • Time-series analysis: Use mixed-effects models to account for intra-subject variability.
  • Incorporate interim analyses to adjust endpoints without inflating Type I error .

Methodological Frameworks

  • Data Contradiction Analysis :

    StepTool/TechniquePurpose
    1.PRISMA FlowchartIdentify bias in literature
    2.Cochran’s Q TestAssess heterogeneity
    3.Egger’s RegressionDetect publication bias
  • Experimental Design Checklist :

    • Define independent/dependent variables with operational clarity.
    • Include positive/negative controls (e.g., known inhibitors for enzyme assays).
    • Use power analysis (G*Power software) to determine sample size .

Ethical & Reporting Standards

  • Adhere to ARRIVE guidelines for animal studies.
  • Disclose conflicts of interest and funding sources in publications.
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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